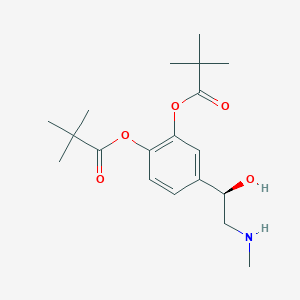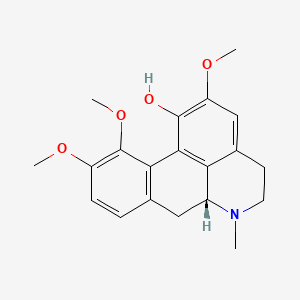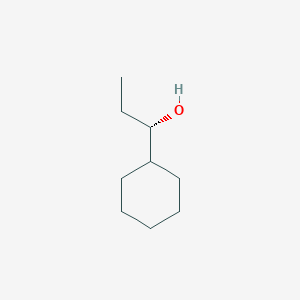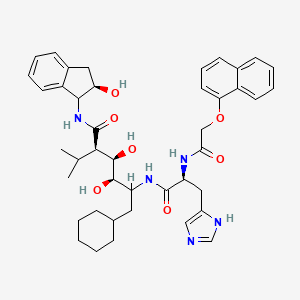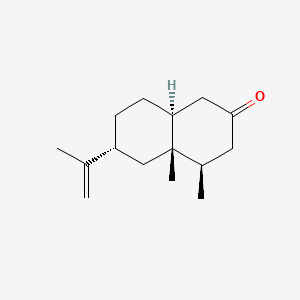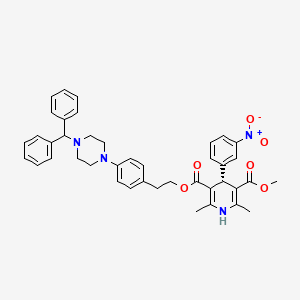
Vatanidipine, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vatanidipine, ®- is a dihydropyridine calcium antagonist known for its potent and long-lasting antihypertensive activity. It has selective vasodilating activity on vertebral arteries and is primarily used for the treatment of hypertension with cerebral insufficiencies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Vatanidipine is synthesized through a series of chemical reactions involving dihydropyridine derivatives. The synthetic route typically involves the condensation of appropriate aldehydes with β-keto esters in the presence of ammonia or primary amines. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of Vatanidipine involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Vatanidipine undergoes various chemical reactions, including:
Oxidation: Vatanidipine can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert Vatanidipine back to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring or the ester groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oxidized pyridine derivatives, reduced dihydropyridine forms, and various substituted derivatives depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Vatanidipine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions.
Biology: Investigated for its effects on cellular calcium channels and related signaling pathways.
Industry: Utilized in the development of new pharmaceuticals targeting cardiovascular diseases.
Wirkmechanismus
Vatanidipine exerts its effects by blocking calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. It has a slow onset of action due to its slow uptake into vascular tissues and resistance in approaching the calcium channel binding site. Once incorporated into vascular tissues, Vatanidipine is not easily released, resulting in a long-lasting hypotensive effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker with a faster onset of action but shorter duration.
Amlodipine: Known for its long-lasting effects but with different pharmacokinetic properties.
Nitrendipine: Similar in action but associated with a higher incidence of adverse effects.
Uniqueness
Vatanidipine is unique due to its slow onset and long-lasting hypotensive action, which is beneficial in preventing reflex tachycardia and providing sustained blood pressure control. Its selective vasodilating activity on vertebral arteries also makes it particularly useful for treating hypertension with cerebral insufficiencies .
Eigenschaften
CAS-Nummer |
134028-06-1 |
|---|---|
Molekularformel |
C41H42N4O6 |
Molekulargewicht |
686.8 g/mol |
IUPAC-Name |
5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C41H42N4O6/c1-28-36(40(46)50-3)38(33-15-10-16-35(27-33)45(48)49)37(29(2)42-28)41(47)51-26-21-30-17-19-34(20-18-30)43-22-24-44(25-23-43)39(31-11-6-4-7-12-31)32-13-8-5-9-14-32/h4-20,27,38-39,42H,21-26H2,1-3H3/t38-/m1/s1 |
InChI-Schlüssel |
OTTHUQAYARCXLP-KXQOOQHDSA-N |
Isomerische SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


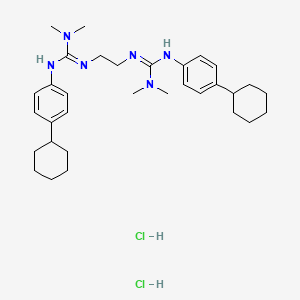
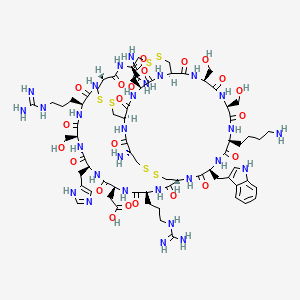
![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)



